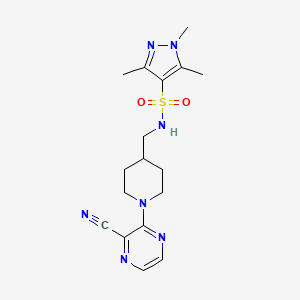
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N7O2S and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a pyrazole ring and a piperidine moiety, which contribute to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes:
- Pyrazole ring : Implicated in various biological activities.
- Piperidine moiety : Enhances interaction with biological targets.
- Sulfonamide group : Known for its antibacterial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including sulfonamide compounds. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole sulfonamides were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds exhibited low cytotoxicity while maintaining significant antiproliferative activity .
Table 1: Antiproliferative Activity of Pyrazole Sulfonamides
| Compound Name | IC50 (µM) | Cell Line | Cytotoxicity |
|---|---|---|---|
| Pyrazole A | 12.5 | U937 | Low |
| Pyrazole B | 15.0 | HeLa | Low |
| N-(Cyanopyrazin) | 10.0 | A549 | Low |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of key enzymes : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in tumor growth.
- Receptor modulation : The compound may act as an antagonist at muscarinic receptors (specifically M4), influencing neurological signaling pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The following general synthetic pathway can be outlined:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the piperidine moiety through nucleophilic substitution.
- Sulfonamide formation , typically involving the reaction of an amine with a sulfonyl chloride.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole sulfonamides in preclinical models:
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested several pyrazole sulfonamides against human cancer cell lines. The study found that compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl were effective in reducing cell viability and inducing apoptosis in cancer cells without significant toxicity to normal cells .
Study 2: Neurological Applications
Another investigation focused on the neurological effects of N-(Cyanopyrazin) derivatives. These compounds showed promise as potential treatments for neurological disorders due to their selective antagonism at muscarinic receptors .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-12-16(13(2)23(3)22-12)27(25,26)21-11-14-4-8-24(9-5-14)17-15(10-18)19-6-7-20-17/h6-7,14,21H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYVQUVNUWBOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














